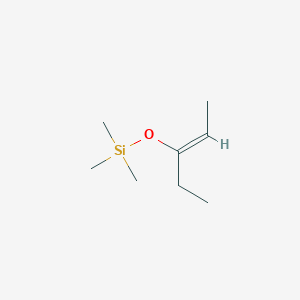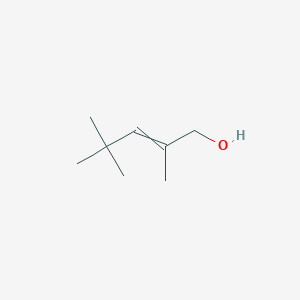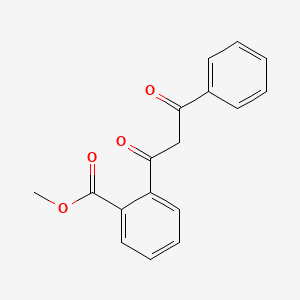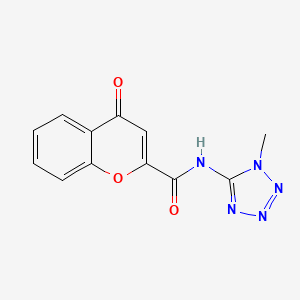
Z-3-(trimethylsilyl)oxy-2-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-3-(trimethylsilyl)oxy-2-pentene: is an organic compound characterized by the presence of a trimethylsilyl group attached to an oxygen atom, which is further bonded to a pentene structure. This compound is notable for its applications in organic synthesis, particularly due to the unique properties imparted by the trimethylsilyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-3-(trimethylsilyl)oxy-2-pentene typically involves the silylation of ketones using ethyl trimethylsilylacetate. The process begins with the preparation of ethyl trimethylsilylacetate, which is then used to silylate the ketone, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Z-3-(trimethylsilyl)oxy-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the compound into different alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include meta-chloroperoxybenzoic acid for epoxidation and osmium tetroxide for hydroxylation.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Trimethylsilyl chloride and bis(trimethylsilyl)acetamide are often used for silylation reactions.
Major Products: The major products formed from these reactions include epoxides, diols, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Z-3-(trimethylsilyl)oxy-2-pentene has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Z-3-(trimethylsilyl)oxy-2-pentene exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The molecular pathways involved include the formation of stable intermediates that can undergo further transformations under controlled conditions .
Vergleich Mit ähnlichen Verbindungen
- 3-(trimethylsilyl)oxy-1-butene
- 3-(trimethylsilyl)oxy-1-hexene
- 3-(trimethylsilyl)oxy-2-butene
Comparison: Z-3-(trimethylsilyl)oxy-2-pentene is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to similar compounds. The presence of the trimethylsilyl group enhances its volatility and makes it more amenable to analysis by techniques such as gas chromatography and mass spectrometry . Additionally, its specific configuration allows for selective reactions that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C8H18OSi |
|---|---|
Molekulargewicht |
158.31 g/mol |
IUPAC-Name |
trimethyl-[(Z)-pent-2-en-3-yl]oxysilane |
InChI |
InChI=1S/C8H18OSi/c1-6-8(7-2)9-10(3,4)5/h6H,7H2,1-5H3/b8-6- |
InChI-Schlüssel |
BMJHTFWPTJVYJV-VURMDHGXSA-N |
Isomerische SMILES |
CC/C(=C/C)/O[Si](C)(C)C |
Kanonische SMILES |
CCC(=CC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)

![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)








![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)

